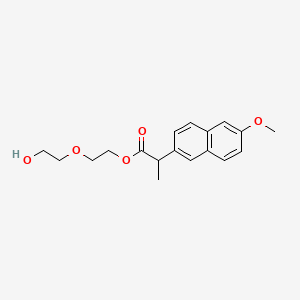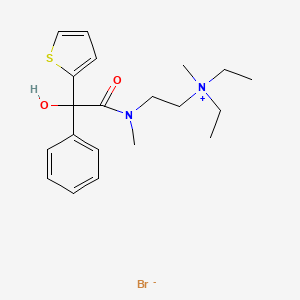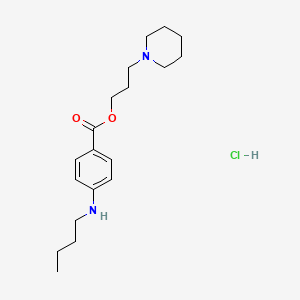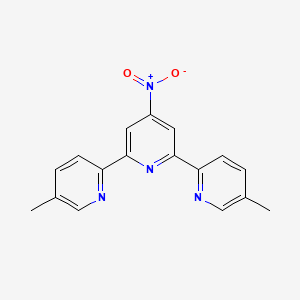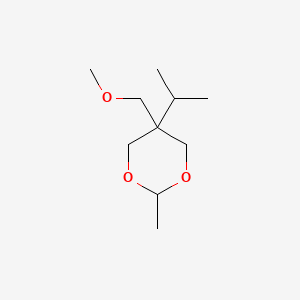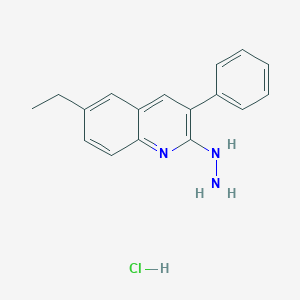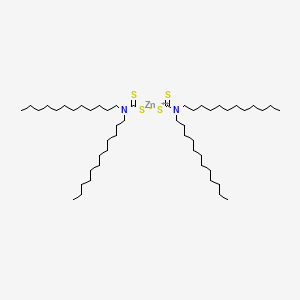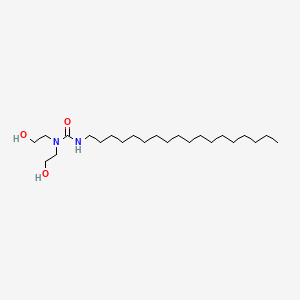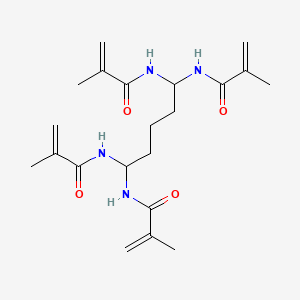
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide: is a synthetic organic compound with the molecular formula C21H32N4O4. It is known for its unique structure, which includes multiple methacrylamide groups attached to a pentanediylidene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.
Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Substitution: Derivatives with modified functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the synthesis of advanced polymers with tailored properties. These polymers are explored for their mechanical strength, thermal stability, and chemical resistance.
Biology: In biological research, this compound is investigated for its potential as a cross-linking agent in the preparation of hydrogels and other biomaterials. These materials are used in tissue engineering and drug delivery systems.
Medicine: The compound’s ability to form biocompatible polymers makes it a candidate for medical applications such as wound dressings, implants, and controlled drug release systems.
Industry: In industrial applications, N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the production of high-performance coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a pentanediylidene backbone.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, leading to different polymerization properties.
N,N’-Hexamethylenebisacrylamide: Features a hexamethylene bridge, providing different mechanical properties in the resulting polymers.
Uniqueness: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is unique due to its pentanediylidene backbone, which offers a balance between flexibility and rigidity in the resulting polymers. This balance makes it suitable for applications requiring both mechanical strength and flexibility .
Eigenschaften
CAS-Nummer |
101810-92-8 |
|---|---|
Molekularformel |
C21H32N4O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI-Schlüssel |
HZCZYBXRDUQHHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


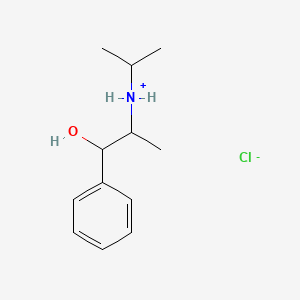
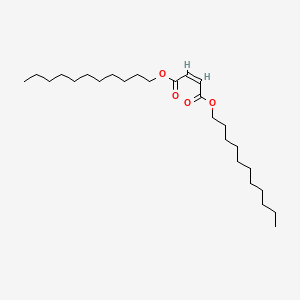
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
